molecular formula C15H13N3O3 B2943629 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide CAS No. 1208781-19-4

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide

Cat. No.: B2943629
CAS No.: 1208781-19-4
M. Wt: 283.287
InChI Key: PRJVDADATFNIOA-UHFFFAOYSA-N
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Description

This compound features a bicyclic pyrrolo[3,2,1-ij]quinolin-4-one core substituted at the 8-position with an isoxazole-5-carboxamide group. The isoxazole moiety introduces hydrogen-bonding capabilities and electronic effects that enhance interactions with biological targets.

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-13-2-1-9-7-11(8-10-4-6-18(13)14(9)10)17-15(20)12-3-5-16-21-12/h3,5,7-8H,1-2,4,6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJVDADATFNIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an inhibitor of EGFR . It binds to the EGFR protein, preventing the activation of the receptor and subsequent signal transduction pathways that lead to cell proliferation. This inhibition can lead to the suppression of cancer cell growth.

Biochemical Pathways

The compound’s action on EGFR affects multiple biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound disrupts these pathways, potentially leading to reduced cancer cell proliferation and survival.

Result of Action

The inhibition of EGFR by this compound can lead to a decrease in cancer cell proliferation and survival. This could result in the shrinkage of tumors and potentially, the slowing or halting of cancer progression.

Biological Activity

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis methods, biological mechanisms, and research findings related to its pharmacological applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H24_{24}N4_{4}O4_{4}
Molecular Weight 384.4 g/mol
CAS Number 898462-22-1
Structure Chemical Structure

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrroloquinoline core followed by isoxazole ring formation. Methods such as cyclization reactions and coupling techniques are often employed to achieve the desired compound structure .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors involved in critical biological pathways. The structural features allow it to fit into specific binding sites on these targets, potentially inhibiting or modulating their activity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of Kinases : Studies have shown that it can inhibit receptor tyrosine kinases such as VEGFR-2 with an IC50_{50} value of 1.46 µM .
  • Cell Proliferation : It has demonstrated antiproliferative effects in various human tumor cell lines including HeLa and HCT116 .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have shown potential in modulating signaling pathways associated with inflammation and cancer cell survival .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • Study on Cellular Mechanisms : A study conducted on the effects of related pyrrolopyridine compounds highlighted their ability to modulate apoptosis and cell cycle progression in cancer cells .
  • Preclinical Studies : In vivo studies using animal models demonstrated reduced tumor growth rates when treated with compounds derived from the pyrroloquinoline framework .
  • Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance revealed strong binding affinities towards specific receptors involved in disease processes .

Comparison with Similar Compounds

Structural Analogues with Isoxazole Carboxamide Substituents

Table 1: Key Structural and Molecular Features
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrrolo[3,2,1-ij]quinolin-4-one Isoxazole-5-carboxamide at C8 Inferred* Inferred* Rigid bicyclic core; H-bond donor/acceptor
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide Thiazolo[5,4-c]azepin-4-one Isoxazole-3-carboxamide; Pyridinyl C₁₆H₁₃N₅O₃S 355.4 Sulfur-containing core; Pyridine ring
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide 1,3,5-Triazine Isoxazole-3-carboxamide; Triazine C₁₉H₂₀N₆O₃ 380.4 Flexible triazine linker; Methoxy group

*Inferred molecular formula: ~C₁₅H₁₄N₄O₃ (based on pyrroloquinolinone core + isoxazole-5-carboxamide).

Key Observations :

  • Core Flexibility: The target compound’s pyrroloquinolinone core is more rigid compared to the thiazoloazepinone () and triazine () analogs. This rigidity may influence binding specificity in enzymatic pockets .
  • Substituent Positioning : The isoxazole-5-carboxamide group in the target compound differs from the 3-carboxamide isomers in and , altering electronic distribution and hydrogen-bonding patterns .
  • Bioactivity Potential: Compounds with pyridine () or triazine () substituents show enhanced solubility but reduced metabolic stability compared to the hydrophobic pyrroloquinolinone core .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Structural Analogs)
Compound LogP* Solubility (µM) Enzyme Inhibition (IC₅₀) Key Targets
Target Compound ~3.2 ~50 (aqueous) N/A CYP enzymes (potential)
Compound 13b () 2.8 120 0.8 µM (CYP17A1) Steroidogenic CYPs
Compound 9d () 2.5 200 1.2 µM (Transglutaminase) Transglutaminase
N-Substituted Pyrrole Derivative () 3.5 30 5.0 µM (Kinase X) Kinases

*Calculated using fragment-based methods.

Key Insights :

  • The target compound’s higher LogP compared to ’s dihydroisoxazole derivatives suggests increased membrane permeability but reduced aqueous solubility .
  • The absence of polar groups (e.g., tetrazoles in ) may limit its interaction with charged enzymatic residues .

Q & A

Q. What are the standard synthetic routes for N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide?

The synthesis typically involves coupling the isoxazole-5-carboxamide moiety to the pyrroloquinoline scaffold. Key steps include:

  • Amide bond formation : Use coupling reagents like HATU or EDCl with DIPEA in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by HPLC for final purity validation (>95%) .
  • Intermediate isolation : For example, the pyrroloquinoline core may be synthesized via cyclization of substituted anilines with α,β-unsaturated ketones under acidic conditions .

Q. How is the compound characterized spectroscopically?

  • 1H NMR : Key signals include the pyrroloquinoline NH (~9.5 ppm, broad singlet) and isoxazole protons (6.4–6.6 ppm) .
  • LCMS : ESI+ mode confirms molecular weight (e.g., [M+H]+ at m/z 393.1) with retention time matching synthetic standards .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyrroloquinoline C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?

  • Software tools : Use SHELXL for refinement of disordered regions and Mercury CSD 2.0 for void visualization and packing pattern analysis .
  • Data collection : High-resolution synchrotron data (≤0.8 Å) reduces ambiguity. For twinned crystals, apply the TWIN/BASF commands in SHELXL .
  • Validation : Cross-check with Mogul for bond-length/angle outliers and PLATON for symmetry validation .

Q. What methodologies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target specificity .
  • Purity verification : Re-test compound batches via HPLC-MS to rule out degradation products or impurities affecting results .
  • Statistical analysis : Use Bland-Altman plots to assess inter-assay variability and identify systematic biases .

Q. How to design molecular docking studies for this compound’s interaction with protein targets?

  • Software : AutoDock Vina or Schrödinger Glide with flexible ligand docking to account for pyrroloquinoline conformational changes .
  • Parameterization : Include explicit solvent molecules and apply AMBER force fields for accurate H-bond modeling .
  • Validation : Compare docking poses with co-crystallized ligands (if available) using RMSD metrics .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • Accelerated stability tests : Incubate in PBS (pH 7.4) at 37°C for 48h, monitor degradation via LC-MS .
  • Light sensitivity : Expose to UV-Vis (300–800 nm) and track photodegradation using UV-spectrophotometry .
  • Thermal stability : DSC/TGA analysis to determine decomposition temperatures and hygroscopicity .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for coupling reactions, which improves efficiency in heterocyclic systems .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclization steps .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer amide bond formation .

Q. What analytical techniques validate the compound’s polymorphic forms?

  • PXRD : Compare experimental patterns with simulated data from Mercury CSD .
  • DSC : Identify melting endotherms unique to each polymorph .
  • Raman spectroscopy : Detect subtle lattice vibrations (e.g., 200–400 cm⁻¹) to distinguish forms .

Data Interpretation and Reporting

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Force field calibration : Re-parameterize torsional angles for the pyrroloquinoline core using QM/MM simulations .
  • Solvent effects : Include implicit solvent models (e.g., GB/SA) in docking studies to improve affinity predictions .
  • Meta-analysis : Cross-reference results with PubChem BioAssay data to identify consensus targets .

Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

  • Systems pharmacology : Map compound-target interactions using STRING or KEGG pathways to identify secondary targets .
  • CRISPR screening : Perform genome-wide knockout studies to uncover synthetic lethal partners .
  • Dose-response modeling : Fit data to Hill equations to quantify potency (EC₅₀) and efficacy (Eₘₐₓ) .

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